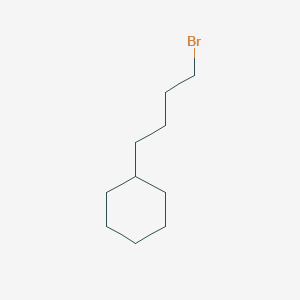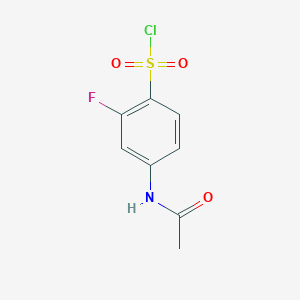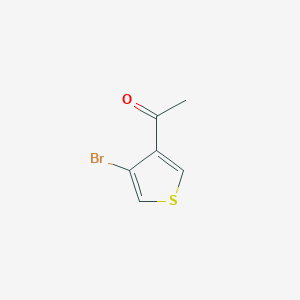
(4-溴丁基)环己烷
概述
描述
(4-Bromobutyl)cyclohexane is a useful research compound. Its molecular formula is C10H19Br and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromobutyl)cyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromobutyl)cyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环己二烯基替代物的离子转移反应
包括类似于(4-溴丁基)环己烷的环己二烯基替代物在开发无金属离子转移反应中起着关键作用。这些研究源于对硅烷离子化学的兴趣,应用于创建氢硅烷、矿酸(HI和HBr)和碳氢化合物的替代物(Walker & Oestreich, 2019)。
环己烷类环的结构和动力学
类似于(4-溴丁基)环己烷的化合物用于研究环己烷环的结构和动力学。这项研究探讨了在环己烷环的特定位置进行取代如何影响其行为和构象变化,有助于我们理解环己烷分子动力学(Bain et al., 2011)。
溴化阻燃剂
类似于(4-溴丁基)环己烷的溴化化合物被用作阻燃剂。对这些化合物的研究,如1,2-二溴-4-(1,2-二溴乙基)环己烷,侧重于它们的环境影响和特性,包括热稳定性和异构体互变(Tomy et al., 2008; Arsenault et al., 2008)。
环己烷多元醇的合成
类似于(4-溴丁基)环己烷的环己烷衍生物用于合成环己烷多元醇。这些化合物用作生产各种环己烷多元醇的构建块,展示了它们在有机合成中的实用性(Pingli & Vandewalle, 1994)。
从1-溴环己烯-1,4-二烯制备环己烷-1,2,4-三烯
与(4-溴丁基)环己烷结构相关的化合物的研究包括从1-溴环己烯-1,4-二烯制备的环己烷-1,2,4-三烯的研究。这些研究提供了关于这类化合物的反应性和转化途径的见解,有助于理解它们的化学行为(Christl & Groetsch, 2000)。
环己烷系统的辐解
对包括类似于(4-溴丁基)环己烷的环己烷系统在辐解下的行为进行研究。这项研究有助于了解环己烷及其衍生物对辐射的响应,这在辐射化学和材料科学领域至关重要(Nan & Jilan, 1991)。
溴丁基橡胶的性质
对(4-溴丁基)环己烷类似物在溴丁基橡胶性质中的影响进行研究。这一领域的研究侧重于固化特性、物理性质和热氧化降解,为材料科学和工程提供了宝贵信息(Dutta & Tripathy, 1992)。
溴离子形成和反应
与(4-溴丁基)环己烷类似的溴离子的形成和反应对于理解卤代环己烷的化学至关重要。这些研究揭示了溴离子反应的机制和动态,这在有机合成和反应动力学中具有重要意义(Zheng et al., 1993)。
作用机制
Target of Action
Brominated compounds like (4-bromobutyl)cyclohexane are often used in proteomics research
Mode of Action
For instance, bromobutyl rubber can form carbon-carbon crosslinks when heated with zinc oxide at a temperature greater than 160 °C . This suggests that (4-Bromobutyl)cyclohexane might undergo similar reactions, potentially interacting with its targets through covalent bonding.
Biochemical Pathways
For example, bromobutyl rubber can form carbon-carbon crosslinks, suggesting that (4-Bromobutyl)cyclohexane might also influence crosslinking processes in biological systems .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight of 21916 , could influence its pharmacokinetics. For instance, its relatively low molecular weight might facilitate absorption and distribution within the body.
Result of Action
Given its potential to form carbon-carbon crosslinks , it might influence the structure and function of target molecules, potentially leading to changes in cellular processes.
Action Environment
The action, efficacy, and stability of (4-Bromobutyl)cyclohexane can be influenced by various environmental factors. For instance, the bromination reaction of bromobutyl rubber is known to be temperature-dependent . Therefore, the temperature and other environmental conditions could influence the action of (4-Bromobutyl)cyclohexane.
生化分析
Biochemical Properties
(4-Bromobutyl)cyclohexane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with lipid-activated G protein-coupled receptor GPR55, where (4-Bromobutyl)cyclohexane acts as an agonist or antagonist with tunable efficacy . This interaction is crucial for studying the receptor’s role in various physiological processes, including pain perception and inflammation.
Cellular Effects
(4-Bromobutyl)cyclohexane influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-Bromobutyl)cyclohexane can modulate the activity of GPR55, leading to changes in intracellular calcium levels and activation of downstream signaling cascades . These effects can alter gene expression patterns and metabolic flux within the cell, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of (4-Bromobutyl)cyclohexane involves its binding interactions with specific biomolecules. It can bind to GPR55, either activating or inhibiting the receptor’s function . This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, (4-Bromobutyl)cyclohexane can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromobutyl)cyclohexane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Bromobutyl)cyclohexane remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to (4-Bromobutyl)cyclohexane can lead to sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of (4-Bromobutyl)cyclohexane vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of (4-Bromobutyl)cyclohexane have been associated with toxic effects, including central nervous system depression and altered metabolic activity . These dosage-dependent effects are crucial for determining safe and effective usage levels in research and potential therapeutic applications.
Metabolic Pathways
(4-Bromobutyl)cyclohexane is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that are excreted via urine or bile . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential impact on metabolic flux.
Transport and Distribution
Within cells and tissues, (4-Bromobutyl)cyclohexane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of (4-Bromobutyl)cyclohexane plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, (4-Bromobutyl)cyclohexane may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and signaling pathways. Understanding its subcellular localization is essential for elucidating its precise mechanism of action.
属性
IUPAC Name |
4-bromobutylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFWXUKZEJDCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553375 | |
| Record name | (4-Bromobutyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60439-16-9 | |
| Record name | (4-Bromobutyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






amine](/img/structure/B1283825.png)







